Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate
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Overview
Description
Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound features a but-2-enoate backbone with a difluorophenyl group attached, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-(3,4-difluorophenyl)but-2-enoic acid+methanol→Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate+water
Common catalysts for this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The double bond in the but-2-enoate moiety can be reduced to form the saturated ester.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: 3-(3,4-difluorophenyl)but-2-enoic acid.
Reduction: Methyl 3-(3,4-difluorophenyl)butanoate.
Substitution: Various halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The difluorophenyl group can enhance binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (E)-3-phenylbut-2-enoate
- Methyl (E)-3-(4-fluorophenyl)but-2-enoate
- Methyl (E)-3-(3,4-dichlorophenyl)but-2-enoate
Uniqueness
Methyl (E)-3-(3,4-difluorophenyl)but-2-enoate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. Fluorine atoms can enhance metabolic stability and lipophilicity, making this compound particularly interesting for pharmaceutical research.
Properties
IUPAC Name |
methyl (E)-3-(3,4-difluorophenyl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-7(5-11(14)15-2)8-3-4-9(12)10(13)6-8/h3-6H,1-2H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZRLYGFHCWYCC-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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